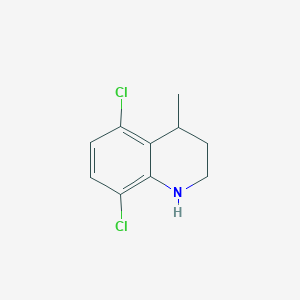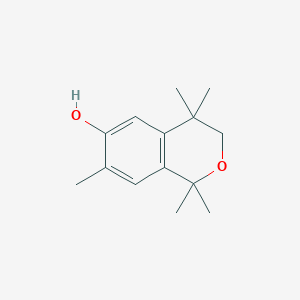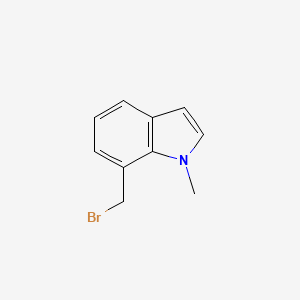
2,7-Dimethoxy-5-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethoxy-5-methyl-4H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-5-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. Solvent extraction and crystallization techniques are employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethoxy-5-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated benzopyran derivatives.
Applications De Recherche Scientifique
2,7-Dimethoxy-5-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2,7-Dimethoxy-5-methyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Known for its anti-inflammatory properties.
5,7-Dimethoxy-2-phenyl-4H-1-benzopyran-4-one: Exhibits significant antioxidant activity.
Uniqueness
2,7-Dimethoxy-5-methyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and methyl substitution make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
64030-79-1 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2,7-dimethoxy-5-methylchromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-7-4-8(14-2)5-10-12(7)9(13)6-11(15-3)16-10/h4-6H,1-3H3 |
Clé InChI |
HGKHJBHXBPETEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C=C(O2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)


![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)






